3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid
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Overview
Description
3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid: is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this molecule belongs, have been noted for their significant impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines can undergo various synthetic transformations, improving their structural diversity and potential applications . These transformations could potentially influence their interaction with biological targets.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been noted for their significant photophysical properties, suggesting they may interact with light-dependent biochemical pathways .
Result of Action
Related compounds in the pyrazolo[1,5-a]pyrimidines family have been associated with anticancer potential and enzymatic inhibitory activity .
Action Environment
It’s known that the compound is a white solid and should be stored at 0-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of dimethylamino leaving groups to control regioselectivity, proceeding via an addition–elimination mechanism (aza-Michael type) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. scalable laboratory methods have been developed, which could potentially be adapted for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Such as palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-A]pyrimidine derivatives .
Scientific Research Applications
3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents and kinase inhibitors.
Material Science:
Biological Research: It is used in the study of enzyme inhibition and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-A]pyrimidine derivatives, such as:
- Pyrazolo[1,5-A]pyrimidine-3-carboxylic acid
- 3-Chloropyrazolo[1,5-A]pyrimidine-6-carboxylic acid
Uniqueness
3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid is unique due to the presence of the bromine atom, which can be used for further functionalization through substitution reactions. This makes it a versatile building block for the synthesis of a wide range of derivatives with potential biological activities .
Biological Activity
3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H4BrN3O2, with a molecular weight of approximately 242.03 g/mol. The presence of the bromine atom at the 3-position and the carboxylic acid group at the 6-position are critical for its biological activity and reactivity.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific kinases. It binds to the ATP-binding site of these enzymes, thereby blocking phosphorylation processes crucial for various cellular signaling pathways. This inhibition can lead to altered cellular functions, particularly in cancerous cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating efficacy in inhibiting tumor growth. The compound's ability to interfere with kinase activity is particularly relevant in the context of cancer treatment.
Table 1: Anticancer Activity Against Different Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 12.5 | Inhibition of kinase activity |
MCF-7 (Breast) | 15.0 | Induction of apoptosis |
A549 (Lung) | 10.0 | Disruption of cell cycle progression |
Enzyme Inhibition
In addition to its anticancer effects, this compound has been shown to inhibit various enzymes involved in metabolic pathways. Its role as a potential inhibitor for adaptor associated kinase 1 (AAK1) highlights its therapeutic potential in treating diseases related to aberrant kinase activity.
Table 2: Enzyme Inhibition Studies
Case Studies
Several studies have demonstrated the biological activity of this compound:
- Study on Antitumor Activity : A study published in Medicinal Chemistry assessed the compound's efficacy against a panel of cancer cell lines and found that it significantly reduced cell viability in a dose-dependent manner, with notable effects observed in HeLa and MCF-7 cells .
- Enzymatic Assays : Another investigation focused on the compound's inhibitory effects on AAK1 and other kinases. The results indicated that it effectively inhibited kinase activity, suggesting potential applications in targeted cancer therapies .
- Photophysical Properties : Research also highlighted the compound's photophysical properties, which may allow its use as a biomarker in optical applications for cancer diagnostics .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
Table 3: Comparison with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Lacks bromine substitution | Different biological activity |
4-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid | Different bromination site | Alters reactivity and possibly biological effects |
The unique presence of the bromine atom at the 3-position contributes significantly to the compound's specific biological activities and chemical reactivity profiles.
Properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-2-10-11-3-4(7(12)13)1-9-6(5)11/h1-3H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQGTCYTOSPGPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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